(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that features an indole ring, a triazole ring, and an azetidine ring. These structural components are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives and 1,2,4-triazole derivatives have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole and 1,2,4-triazole derivatives are known to interact with their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
Indole and 1,2,4-triazole derivatives are known to have various biological activities, suggesting they can induce a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone are largely attributed to the presence of the indole nucleus in its structure . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of this compound are diverse and significant. The compound has been found to exhibit cytotoxic activities against various tumor cell lines . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, it has been found to inhibit the polymerization of tubulin, a key protein involved in cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is thermally stable, with decomposition onset temperatures ranging from 147–228 °C . It also exhibits long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The azetidine ring is then incorporated via nucleophilic substitution reactions. Common reagents used in these steps include acetic acid, hydrochloric acid, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted indole, triazole, and azetidine derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities.
Triazole derivatives: Widely used in antifungal and anticancer therapies.
Azetidine derivatives: Studied for their potential in drug development due to their unique ring structure
Uniqueness
(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: is unique due to the combination of these three rings in a single molecule, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1H-indol-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-9-16-18-15(19)24(22,23)11-7-20(8-11)14(21)13-6-10-4-2-3-5-12(10)17-13/h2-6,9,11,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXKUMQPXUBNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.